
1-Aminocyclobutane-1-carboxamide hydrochloride
Overview
Description
1-Aminocyclobutane-1-carboxamide hydrochloride is an organic compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . It is a hydrochloride salt of 1-aminocyclobutane-1-carboxamide, which is a derivative of cyclobutane. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-aminocyclobutane-1-carboxamide hydrochloride typically involves the reaction of cyclobutanone with ammonia to form 1-aminocyclobutanecarboxamide, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions generally include:
Cyclobutanone: Starting material
Ammonia: Reactant
Hydrochloric acid: To form the hydrochloride salt
Solvent: Typically an aqueous or alcoholic medium
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or continuous flow reactors: For efficient mixing and reaction control
Purification steps: Such as crystallization or recrystallization to obtain high-purity product
Quality control: Ensuring the product meets specified standards
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Nucleophilic substitution reactions at the amine group
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Such as lithium aluminum hydride or sodium borohydride
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions
Major Products Formed
Oxidation: Formation of 1-aminocyclobutane-1-carboxylic acid
Reduction: Formation of cyclobutylamine derivatives
Substitution: Formation of N-substituted cyclobutanecarboxamide derivatives
Scientific Research Applications
1-Aminocyclobutane-1-carboxamide hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Studying the effects of cyclobutane derivatives on biological systems
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-aminocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transmission in biological systems . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Aminocyclobutane-1-carboxylic acid hydrochloride
- Methyl 1-aminocyclobutanecarboxylate hydrochloride
Uniqueness
1-Aminocyclobutane-1-carboxamide hydrochloride is unique due to its specific structural features and reactivity
Properties
IUPAC Name |
1-aminocyclobutane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDKGCVBVQCGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190004-62-7 | |
Record name | 1-aminocyclobutane-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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